![molecular formula C22H17N3O4S B2572850 N-(5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 898422-56-5](/img/structure/B2572850.png)
N-(5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
Research indicates that compounds containing oxadiazole rings exhibit significant antitumor properties. The incorporation of the methylsulfonyl group enhances the compound's efficacy against various cancer cell lines.
Case Studies
- Study on Anticancer Activity : A study demonstrated that oxadiazole derivatives, including related compounds to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, showed promising results against colon carcinoma cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
- Mechanism of Action : The presence of the biphenyl structure is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
Overview
The compound has been evaluated for its antibacterial and antiviral activities. The oxadiazole moiety is known for its ability to disrupt microbial cell function.
Case Studies
- Antibacterial Studies : Research has shown that similar oxadiazole-containing compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Preliminary studies suggest potential antiviral effects, although specific data on this compound's activity is still emerging .
Overview
Understanding the structure-activity relationship is essential for optimizing the biological activity of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide.
Key Findings
- Substituent Effects : Variations in substituents on the oxadiazole ring significantly affect the compound's potency and selectivity against cancer cells .
- Biphenyl Influence : The biphenyl component contributes to enhanced lipophilicity and cellular permeability, which are critical for effective drug design.
Overview
Given its promising biological activities, this compound is being explored as a lead candidate for new therapeutic agents.
Data Table: Summary of Biological Activities
Biologische Aktivität
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Molecular Formula : C18H16N4O3S
- Molecular Weight : 368.41 g/mol
- CAS Number : 23767-32-0
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study focusing on various substituted oxadiazoles found that specific derivatives demonstrated potent activity against multiple bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) .
Case Study: Antimicrobial Efficacy
A systematic screening of oxadiazole derivatives showed that N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibited minimum inhibitory concentrations (MICs) below 0.5 μM against certain strains of bacteria. This suggests a promising avenue for further development into therapeutic agents .
Antifungal Activity
In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens. A recent study highlighted its ability to inhibit the growth of biotrophic fungi at low concentrations (as low as 5 µg/mL), indicating a broad-spectrum antifungal potential .
Comparative Efficacy Table
Compound Name | Pathogen Targeted | Inhibition Concentration | Efficacy (%) |
---|---|---|---|
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | Blumeria spp. | 6 µg/mL | 50% |
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | Puccinia spp. | 5 µg/mL | 80% |
The exact mechanism by which N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in binding interactions with microbial targets .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to explore how modifications to the oxadiazole and sulfonamide groups affect biological activity. For instance:
- Substituent Variations : Altering the substituents on the phenyl ring significantly impacts both antibacterial and antifungal potency.
Future Directions
Given the promising results observed in preliminary studies, further research is warranted to optimize the structure of this compound for enhanced efficacy and reduced toxicity. Potential areas of exploration include:
- In Vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models.
- Combination Therapy : Evaluating synergistic effects when used in conjunction with existing antibiotics or antifungals.
Eigenschaften
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-30(27,28)19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBLIMMBHJWBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.